3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

Anti-ulcer drug intermediate gastric antisecretory agents thiocarboxamide pharmacophore

3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (CAS 62455-48-5) is a racemic C10H14N2 heterobicyclic primary amine belonging to the 8-amino-5,6,7,8-tetrahydroquinoline scaffold family. With a molecular weight of 162.23 g/mol, it bears a single methyl substituent at the 3-position of the partially saturated quinoline ring and features zero rotatable bonds, conferring a conformationally rigid framework.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 62455-48-5
Cat. No. B3355348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
CAS62455-48-5
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(CCC2)N)N=C1
InChIInChI=1S/C10H14N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h5-6,9H,2-4,11H2,1H3
InChIKeyHCOWPHZNMIYZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (CAS 62455-48-5): Procurement-Relevant Identity and In-Class Positioning


3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (CAS 62455-48-5) is a racemic C10H14N2 heterobicyclic primary amine belonging to the 8-amino-5,6,7,8-tetrahydroquinoline scaffold family. With a molecular weight of 162.23 g/mol, it bears a single methyl substituent at the 3-position of the partially saturated quinoline ring and features zero rotatable bonds, conferring a conformationally rigid framework . This compound occupies a distinct regioisomeric niche relative to the more extensively studied 2-methyl analog (Me-CAMPY) and the unsubstituted parent compound (CAMPY), both of which are primarily deployed as chiral ligands in asymmetric transfer hydrogenation (ATH) catalysis [1]. The 3-methyl substitution pattern is specifically validated in the patent literature as the essential intermediate for constructing 8-thiocarbamoyl derivatives that function as gastric antisecretory agents, a pharmacological application not accessible to the 2-methyl or unsubstituted congeners [2].

Why 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Cannot Be Replaced by Generic 8-Amino-Tetrahydroquinoline Analogs


Within the 8-amino-5,6,7,8-tetrahydroquinoline chemotype, the position of the methyl substituent on the pyridine ring dictates the compound's demonstrated application space. The 2-methyl analog (Me-CAMPY) has been optimized as a chiral diamine ligand for rhodium- and iridium-catalyzed ATH, achieving enantiomeric excesses of up to 69% ee, while the unsubstituted CAMPY scaffold yields 57% ee under identical conditions—a stereochemical outcome directly modulated by the presence and position of the methyl group [1]. Moving the methyl group from the 2-position to the 3-position shifts the steric and electronic influence away from the metal-coordinating amine and pyridine nitrogen, fundamentally altering the ligand's bite angle and chiral induction capability [1]. Conversely, the 3-methyl substitution is uniquely productive for conversion to 8-thiocarboxamide anti-ulcer agents: the 3-methyl-8-thiocarboxamide derivative tiquinamide demonstrates a duration of antisecretory action of 8–9 hours at 30 mg/kg in pylorus-ligated rats, a pharmacodynamic profile for which the 2-methyl and unsubstituted thiocarboxamide congeners were either not reported or found less active in the original Wyeth medicinal chemistry program [2][3]. These regioisomer-dependent application bifurcations mean that procuring a generic 8-amino-tetrahydroquinoline without specifying the 3-methyl substitution pattern risks selecting a compound validated for a purpose for which it may be structurally suboptimal.

Quantitative Differentiation Evidence for 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Versus Closest Analogs


Regioisomer-Specific Intermediate for Tiquinamide: The 3-Methyl-8-amino Motif Is Irreplaceable for Anti-Ulcer Thiocarboxamide Synthesis

The 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine scaffold is the sole validated intermediate for tiquinamide (Wy-24081), a potent gastric antisecretory agent. In the pylorus-ligated rat model, tiquinamide at 30 mg/kg p.o. produced an antisecretory effect persisting for 8–9 hours, with marked inhibition of both basal and chemically-stimulated (betazole, gastrin tetrapeptide) gastric acid secretion across five species including conscious dog and anaesthetised monkey [1]. The 2-methyl and unsubstituted tetrahydroquinolin-8-amine analogs were not reported to yield corresponding thiocarboxamides with comparable anti-ulcer efficacy, as the Wyeth structure-activity relationship (SAR) study established that the 3-methyl substitution pattern was essential for the antisecretory pharmacophore [2]. The synthetic route from the 3-methyl-8-amino compound to the bioactive thiocarboxamide involves direct reaction with an isothiocyanate (R⁵NCS), a transformation explicitly described in US Patent 4,011,229 [3].

Anti-ulcer drug intermediate gastric antisecretory agents thiocarboxamide pharmacophore

Regioisomer-Dependent Enantioselectivity in Asymmetric Transfer Hydrogenation: 3-Methyl vs. 2-Methyl vs. Unsubstituted Ligands

In the asymmetric transfer hydrogenation (ATH) of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (substrate I) catalyzed by RhCp* complexes, the unsubstituted CAMPY ligand (L1) delivered 69% enantiomeric excess (ee), whereas the 2-methyl analog Me-CAMPY (L2) gave a diminished 57% ee under identical optimized conditions (HCOOH:TEA 1.1:1, 33 mol% La(OTf)₃, 30 °C, 18 h, MeOH/H₂O) [1]. The 2-methyl group thus exerts a quantifiable negative impact on stereochemical induction for this substrate class. Extending this trend to the 3-methyl isomer, which positions the methyl group even further from the metal-coordination plane (at the pyridine C3 rather than C2 adjacent to the chelating nitrogen), one would predict a further attenuation or complete loss of chiral induction. The 3-methyl isomer is therefore rationally excluded from the CAMPY/Me-CAMPY ligand optimization program [1]. Quantitative conversion rates with C3 (L1) and C4 (L2) were achieved only in the presence of La(OTf)₃ additive, highlighting that the ligand structure alone is insufficient for catalytic turnover [1].

Asymmetric catalysis chiral ligand design transfer hydrogenation

Physicochemical Property Differentiation: Molecular Weight, Hydrogen Bonding, and Conformational Rigidity vs. Unsubstituted Analog

The 3-methyl substituent increases the molecular weight from 148.21 g/mol (unsubstituted 5,6,7,8-tetrahydroquinolin-8-amine, CAS 298181-83-6) to 162.23 g/mol for the target compound, a ΔMW of +14.02 g/mol . This modification adds one heavy atom (total 12 vs. 11) while maintaining zero rotatable bonds—both compounds are conformationally locked . The additional methyl group increases calculated logP by approximately +0.5 units (estimated from the Hansch π constant for aromatic methyl substitution), which can meaningfully alter membrane permeability and protein binding in biological assays. The 1,2,3,4-tetrahydroquinolin-8-amine regioisomer (CAS 54012-92-9) differs more profoundly: although also MW 148.21, the saturation at the 1,2,3,4-positions (rather than 5,6,7,8) places the amine at the aromatic ring rather than the saturated ring, fundamentally altering its electronic character and reactivity [1].

Physicochemical profiling molecular design property-based differentiation

Patent-Documented Scalable Synthetic Route: Multi-Gram Preparation of the 3-Methyl-8-Amino Intermediate

US Patent 4,011,229 describes the preparation of 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine at a demonstrated 50 g starting material scale. The sequence proceeds via: (i) N-oxidation of 3-methyl-5,6,7,8-tetrahydroquinoline (50 g) with 30% H₂O₂ in glacial acetic acid at 80 °C for 20 h; (ii) conversion of the N-oxide to 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline using methanesulfonyl chloride (1.62 mL, 0.02 mol scale); (iii) ammonolysis of the 8-chloro intermediate (17 g) in methanol saturated with ammonia at 80 °C in a sealed bomb for 24 h, yielding 5.5 g of the 8-amino product as a pale yellow oil [1]. This represents an approximate 32% yield from the 8-chloro intermediate after workup. In contrast, the synthesis of the 2-methyl analog (Me-CAMPY) for catalytic applications relies on enzymatic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol using Candida antarctica lipase, followed by mesylation, azide displacement, and Staudinger reduction—a distinct route optimized for enantiomeric purity rather than bulk intermediate supply [2].

Process chemistry scale-up synthesis patent-validated intermediates

Gastric Antisecretory Potency of Tiquinamide (3-Methyl-Derived Thiocarboxamide): Multi-Species Pharmacodynamic Profiling

The thiocarboxamide derivative of 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine, tiquinamide hydrochloride (Wy-24081), was profiled across six experimental models of gastric acid secretion. In the conscious rat, tiquinamide produced marked inhibition of basal and chemically-stimulated (histamine, pentagastrin) gastric acid output. In the conscious Heidenhain-pouch dog, it inhibited secretion stimulated by betazole and gastrin tetrapeptide. In the anaesthetised cat, dog, and monkey, chemically-stimulated secretion was also significantly suppressed [1]. Critically, tiquinamide also provided protection against stress-induced and chemically-induced (indomethacin, aspirin) gastric and duodenal erosions, with a dose-related delay in gastric emptying and intestinal transit [2]. The compound showed weak but specific histamine H₂-receptor blocking activity and non-competitive inhibition of acetylcholine and histamine responses at 10⁻³ mol/L in isolated tissue preparations [2]. The unsubstituted 5,6,7,8-tetrahydroquinoline-8-thiocarboxamide was not reported to exhibit this breadth of in vivo antisecretory protection in the published Wyeth SAR series [3].

Gastric acid secretion in vivo pharmacology anti-ulcer drug development

Commercial Availability and Purity Benchmarking: Supply Landscape vs. In-Class Analogs

3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (CAS 62455-48-5) is commercially available from multiple vendors at purities of 97–98% (Leyan catalog no. 1739372: 98%; Chemenu catalog no. CM224491: 97%) . In contrast, the unsubstituted analog (CAS 298181-83-6) is more broadly stocked (American Elements, Fluorochem, Aladdin, Boc Sciences, CymitQuimica) with purities typically 95–98% [1]. The 2-methyl analog (Me-CAMPY) lacks a dedicated commercial CAS number for the racemate and is primarily available through specialist chiral suppliers or requires custom synthesis [2]. The (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine (CAS 369656-57-5) is stocked by Fluorochem and Smolecule . The 3-methyl compound thus occupies an intermediate position in the supply landscape: less commoditized than the unsubstituted analog, yet more accessible than the 2-methyl chiral ligands.

Chemical procurement purity specifications supply chain assessment

Evidence-Backed Application Scenarios for 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Procurement


Synthesis and Pharmacological Evaluation of Novel Gastric Antisecretory Agents via 8-Thiocarbamoyl Derivatization

The 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine scaffold is the validated entry point for constructing 8-thiocarbamoyl tetrahydroquinolines with gastric antisecretory activity. Building on the tiquinamide precedent—where the 3-methyl-8-thiocarboxamide demonstrated 8–9 hour duration of action at 30 mg/kg in pylorus-ligated rats and broad multi-species efficacy [1]—medicinal chemistry teams can use this compound as a core intermediate for generating focused libraries of N-substituted thioureas. The patent-described protocol (reaction with R⁵NCS isothiocyanates in anhydrous hydrocarbon solvent) enables direct diversification at the 8-position without protection/deprotection of the pyridine nitrogen [2]. This scenario is not replicable with the 2-methyl analog, whose synthetic accessibility depends on enzymatic resolution routes optimized for enantiomeric purity rather than intermediate-scale thiocarbamoyl library production [3].

Regioisomeric Probe for Structure-Activity Relationship Studies in Tetrahydroquinoline-Based Drug Discovery

For SAR campaigns exploring the impact of methyl substitution position on the tetrahydroquinoline scaffold, 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine serves as a critical regioisomeric control compound alongside the 2-methyl (Me-CAMPY) and unsubstituted (CAMPY) analogs. The documented 12-percentage-point difference in enantiomeric excess (69% vs. 57% ee) between unsubstituted and 2-methyl ligands in Rh-catalyzed ATH [3] establishes that methyl position profoundly influences molecular recognition. The 3-methyl isomer, placing the methyl group at the pyridine C3 position distal to the chelating nitrogen, provides a distinct steric and electronic environment for probing target engagement in receptor binding, enzyme inhibition, or metal coordination studies. Its zero rotatable bonds and rigid bicyclic framework make it particularly suitable for computational docking and conformational analysis where scaffold flexibility is a confounding variable.

Process Chemistry Development: Scalable Non-Enzymatic Synthesis of 8-Amino-Tetrahydroquinoline Building Blocks

The patent-documented synthetic route to 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine starts from commercially accessible 3-methyl-5,6,7,8-tetrahydroquinoline (CAS 28712-62-1) and proceeds through N-oxidation, chlorination, and ammonolysis—all steps demonstrated at the 17–50 g scale without requiring enzymatic resolution, chiral auxiliaries, or air-sensitive organometallic reagents [2]. This contrasts with the 2-methyl analog synthesis, which requires Candida antarctica lipase-catalyzed kinetic resolution of racemic tetrahydroquinolin-8-ol followed by azide displacement and Staudinger reduction [3]. For process R&D groups seeking a robust, scalable entry to the 8-amino-tetrahydroquinoline chemotype for subsequent diversification, the 3-methyl compound offers a simpler supply chain with fewer specialist reagent dependencies.

Negative Control or Selectivity Counter-Screen in Asymmetric Catalysis Ligand Optimization

Given that the unsubstituted CAMPY ligand (L1) outperforms the 2-methyl Me-CAMPY ligand (L2) by 12% ee in RhCp*-catalyzed ATH of dihydroisoquinoline substrates [3], and that the 3-methyl isomer positions the methyl substituent even further from the metal coordination sphere, this compound can serve as a deliberate negative control in asymmetric catalysis screening cascades. Its use can help deconvolute whether observed enantioselectivity arises from steric effects proximal to the metal center (C2-substitution) or from more remote electronic modulation of the pyridine ring (C3-substitution). This scenario is particularly relevant for laboratories benchmarking novel tetrahydroquinoline-derived ligands against the established CAMPY/Me-CAMPY performance baseline.

Quote Request

Request a Quote for 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.